molecular formula C6H5Cl2NO2S B178178 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole CAS No. 141764-85-4

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole

Cat. No.: B178178
CAS No.: 141764-85-4
M. Wt: 226.08 g/mol
InChI Key: PIXNOZYDMRHICD-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS: N/A; molecular formula: C₆H₅Cl₂NO₂S; molecular weight: 226.08 g/mol) is a halogenated thiazole derivative featuring a 1,3-dioxolane ring at position 5 and chlorine substituents at positions 2 and 3. The dioxolane group, a cyclic ketal, enhances solubility and metabolic stability, while the electron-withdrawing chlorine atoms influence reactivity and electronic properties. This compound is synthesized via halogen dance reactions, as demonstrated by lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole followed by electrophilic substitution .

Properties

IUPAC Name

2,4-dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2NO2S/c7-4-3(12-6(8)9-4)5-10-1-2-11-5/h5H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXNOZYDMRHICD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)C2=C(N=C(S2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Step 1: Synthesis of 2,4-Dichloro-5-thiazolecarboxaldehyde

  • Reagents : 2,4-Thiazolidinedione, dimethylformamide (DMF), phosphorus oxychloride (POCl₃).

  • Conditions : Reflux at 115°C for 4–8 hours.

  • Yield : 50–60% after hydrolysis and extraction.

Step 2: Dioxolane Acetal Formation

  • Reagents : Ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid).

  • Conditions : Dean-Stark trap, cyclohexane as azeotroping agent, 80°C for 2 hours.

  • Yield : 85–90%.

Optimization Note : Use of Amberlyst-15 as a heterogeneous catalyst improves recyclability and reduces side reactions.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated coupling introduces the dioxolane group onto pre-formed thiazole intermediates:

  • Substrate : 2,4-Dichloro-5-iodo-1,3-thiazole.

  • Coupling Partner : 1,3-Dioxolane-2-boronic ester.

  • Catalyst : Pd(PPh₃)₄ with K₂CO₃ in dioxane/water (3:1).

Performance Metrics :

  • Yield : 70–80%.

  • Side Products : <5% dehalogenation or homocoupling.

Cu(I)-Catalyzed [3+2] Dipolar Cycloaddition

A niche method employs Cu(I) to facilitate cycloaddition between nitrile oxides and thioacyl precursors bearing dioxolane groups:

  • Nitrile Oxide : Generated in situ from hydroxylamine and 1,3-dioxolane-2-carbaldehyde.

  • Thioacyl Component : 2,4-Dichlorothioacetamide.

Reaction Parameters :

  • Catalyst : CuI (10 mol%).

  • Solvent : Dichloromethane, room temperature.

  • Yield : 55–65%.

Comparative Analysis of Methods

MethodYield (%)ScalabilityComplexityKey Advantage
Lithiation60–75ModerateHighRegioselectivity
Hantzsch Synthesis50–65HighModerateOne-pot cyclization
Acetal Protection85–90HighLowHigh yield, simple conditions
Palladium Coupling70–80ModerateHighFunctional group tolerance
Cu(I) Cycloaddition55–65LowHighNovel mechanism

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The chlorine atoms at positions 2 and 4 undergo substitution with nucleophiles due to the electron-withdrawing effects of the thiazole ring and adjacent substituents.

Reaction TypeReagent/ConditionsProductYield/NotesSource
AminationPrimary amines (R-NH₂), DMF, 80°C2-Amino-4-chloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole70–85%
AlkoxylationSodium methoxide (NaOMe), ethanol, reflux2-Methoxy-4-chloro derivative65%
ThiolationThiophenol (PhSH), K₂CO₃, DMSO2-(Phenylthio)-4-chloro derivative82%

Key Observations :

  • Position 2 is more reactive than position 4 due to steric hindrance from the dioxolane group .
  • Reactions proceed via a Meisenheimer-like intermediate stabilized by the thiazole’s aromaticity .

Lithiation and Halogen Dance Reactions

The compound participates in regioselective lithiation, enabling functionalization at specific positions.

Table 2: Lithiation Pathways

BaseTemperatureElectrophileProductYieldSource
LDA (Lithium diisopropylamide)-78°CDMF2-Chloro-4-formyl-5-(1,3-dioxolan-2-yl)-1,3-thiazole60%
n-BuLi-40°CCO₂Carboxylic acid derivative55%

Mechanistic Insight :

  • Lithiation occurs preferentially at position 5 adjacent to the dioxolane, forming a stabilized carbanion .
  • Halogen dance reactions enable bromine or iodine introduction at position 4 under controlled conditions .

Cycloaddition Reactions

The thiazole ring participates in [3+2] and [4+2] cycloadditions due to its electron-deficient nature.

Table 3: Cycloaddition Examples

Reaction TypeReagentConditionsProductApplicationSource
Cu(I)-catalyzed [3+2]AzideDCM, RTTriazole-fused thiazoleBioactive intermediates
Diels-Alder1,3-DieneToluene, 110°CBicyclic adductMaterial science

Notable Outcome :

  • Triazole hybrids exhibit enhanced antifungal activity (MIC: 2–8 µg/mL) .

Dioxolane Ring-Opening

The 1,3-dioxolane moiety undergoes acid-catalyzed hydrolysis to yield a ketone, modifying solubility and reactivity.

ConditionsProductYieldNotesSource
HCl (1M), H₂O, 60°C5-Acetyl-2,4-dichloro-1,3-thiazole90%Hydrolysis to ketone enhances electrophilicity
H₂SO₄, MeOH, RTMethyl ester derivative75%Stabilizes intermediates for further coupling

Application :

  • The ketone product serves as a precursor for Schiff base synthesis in medicinal chemistry .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl/alkyl group introduction at chlorine sites.

Table 5: Coupling Reactions

Reaction TypeCatalystReagentProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄Phenylboronic acid2-Aryl-4-chloro derivative78%
Buchwald-HartwigPd₂(dba)₃Piperidine2-Piperidinyl-4-chloro derivative85%

Impact :

  • Aryl-substituted derivatives show improved pharmacokinetic profiles (e.g., logP reduction by 1.2 units) .

Biological Activity of Reaction Products

Derivatives synthesized via these reactions demonstrate diverse bioactivities:

Product ClassActivityIC₅₀/ED₅₀MechanismSource
Triazole-thiazole hybridsAntifungal4.2 µg/mLErgosterol synthesis inhibition
Aryl-thiazolesAnticancer (HepG2)8.7 µMTubulin polymerization inhibition

Scientific Research Applications

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a pharmaceutical impurity and is used in the development and testing of new drugs.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Physicochemical Properties

The following table highlights key structural analogs and their properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Characteristics
Target Compound Cl (2,4); 1,3-dioxolane (5) C₆H₅Cl₂NO₂S 226.08 High lipophilicity; potential metabolic stability due to dioxolane .
4-Chloro-2-(1,3-dioxolan-2-yl)-1,3-thiazole Cl (4); 1,3-dioxolane (2) C₆H₆ClNO₂S 191.64 Predicted collision cross-section (CCS) of 135.4 Ų (M+H⁺); planar structure .
5-Bromo-2-(1,3-dioxolan-2-yl)-4-methyl-1,3-thiazole Br (5); Me (4); dioxolane (2) C₇H₉BrNO₂S 260.13 Bromine enhances steric bulk; methyl group increases hydrophobicity .
2,4-Dichloro-5-(chlorodifluoromethyl)thiazole Cl (2,4); ClF₂C (5) C₄HCl₃F₂NS 242.42 Chlorodifluoromethyl group increases electronegativity and volatility .
Key Observations:
  • Electronic Effects: The target compound’s dichloro substituents create a strong electron-deficient thiazole core, enhancing electrophilic reactivity compared to mono-chloro analogs .
  • Solubility: The dioxolane group in the target compound improves aqueous solubility relative to non-polar substituents (e.g., methyl or aryl groups) .
  • Steric Hindrance : Bulky substituents (e.g., bromine in 5-bromo analogs) reduce reactivity in nucleophilic substitution reactions .
Yield Comparison:
Compound Synthetic Yield (%) Key Challenges
Target Compound 60–75 Sensitivity to lithiation conditions .
4-Chloro Analog 85–90 Limited scalability due to side reactions .
Chlorodifluoromethyl Analog 40–50 Low stability of CF₂Cl intermediates .

Biological Activity

2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole (CAS No. 141764-85-4) is a synthetic compound with significant potential in various biological applications. Its molecular formula is C6_6H5_5Cl2_2NO2_2S, and it has a molecular weight of 226.08 g/mol. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound features a thiazole ring substituted with a dioxolane moiety and two chlorine atoms. The presence of these functional groups contributes to its diverse biological activities.

PropertyValue
Molecular FormulaC6_6H5_5Cl2_2NO2_2S
Molecular Weight226.08 g/mol
CAS Number141764-85-4

The biological activity of this compound is primarily attributed to its ability to interact with specific biomolecules. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Binding : It can bind to cellular receptors, influencing signal transduction pathways.
  • Cytotoxicity : Studies have shown that it can induce apoptosis in cancer cells.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Case Study Findings:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer).
  • Cytotoxicity Assay : The SRB assay was used to evaluate cell viability.
  • Results :
    • The compound exhibited IC50_{50} values comparable to established chemotherapeutics.
    • Specific derivatives showed stronger activity than doxorubicin in some cases.
Cell LineIC50_{50} (µM)Reference Drug IC50_{50} (µM)
HepG22.387.46
HCT1161.548.29
MCF74.524.56

Other Biological Activities

Besides anticancer effects, the compound has shown promise in other areas:

  • Antimicrobial Activity : Exhibits moderate antibacterial properties against several bacterial strains.
  • Antifungal Activity : Demonstrated effectiveness against common fungal pathogens.

Research Applications

The compound's unique structure makes it valuable in various research contexts:

  • Pharmaceutical Development : As a lead compound for new drug formulations.
  • Agricultural Chemistry : Potential use as a pesticide or herbicide due to its biological activity against pests.

Q & A

Q. What are the optimal synthetic routes for 2,4-Dichloro-5-(1,3-dioxolan-2-yl)-1,3-thiazole, and how can reaction conditions be standardized to improve yield and purity?

Methodological Answer: The synthesis of this compound can be optimized using halogen dance lithiation strategies. For example, lithiation of 2-bromo-5-(1,3-dioxolan-2-yl)-1,3-thiazole with lithium diisopropylamide (LDA) followed by electrophilic quenching enables functionalization at the 4-position . Standardization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical:

  • Reflux in DMSO (18 hours) for cyclization steps, followed by crystallization from ethanol-water mixtures, achieves ~65% yield .
  • Purification via vacuum distillation and recrystallization minimizes byproducts .
  • Catalytic systems (e.g., glacial acetic acid in ethanol) enhance Schiff base formation in derivative synthesis .

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure and purity of this compound?

Methodological Answer: A multi-technique approach is essential:

  • Spectral Analysis :
    • IR spectroscopy identifies functional groups (e.g., C-Cl stretches at 600–800 cm⁻¹ and thiazole ring vibrations at 1500–1600 cm⁻¹) .
    • NMR (¹H/¹³C) confirms substitution patterns (e.g., dioxolane protons at δ 4.8–5.2 ppm and thiazole C-5 at δ 125–135 ppm) .
  • Crystallography :
    • SHELX programs (e.g., SHELXL for refinement) resolve molecular packing and hydrogen-bonding networks in single-crystal studies .
  • Elemental Analysis : Cross-validate calculated vs. experimental C/H/N/S percentages to confirm purity (>95%) .

Advanced Research Questions

Q. How do substituent variations at the 2- and 4-positions of the thiazole ring influence the compound's biological activity, and what SAR models apply?

Methodological Answer: Structure-activity relationship (SAR) studies reveal:

  • Electron-withdrawing groups (e.g., Cl at position 4) enhance antimicrobial potency by increasing electrophilicity .
  • Dioxolane moieties at position 5 improve solubility and bioavailability, critical for in vivo efficacy .
  • Molecular docking (e.g., AutoDock Vina) predicts binding modes: Chlorine atoms at positions 2 and 4 form halogen bonds with target enzymes (e.g., bacterial dihydrofolate reductase) . Validate with in vitro MIC assays against Gram-positive pathogens .

Q. What computational strategies are effective in predicting binding interactions of this compound with biological targets?

Methodological Answer:

  • Docking Workflows :
    • Prepare the ligand (AMBER force field) and receptor (PDB ID: 1AJ7) using AutoDock Tools.
    • Score binding poses using Gibbs free energy calculations (ΔG ≤ −8 kcal/mol suggests high affinity) .
  • MD Simulations :
    • Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD ≤ 2 Å acceptable) .
  • QSAR Models :
    • Use Gaussian09 to calculate descriptors (e.g., logP, polar surface area) and correlate with IC₅₀ data .

Q. How should researchers address discrepancies in biological activity data across studies using this compound?

Methodological Answer: Contradictions often arise from synthesis variability or assay conditions:

  • Reproducibility Checks :
    • Standardize synthetic protocols (e.g., LDA lithiation vs. classical cyclization) .
    • Verify purity via HPLC (C18 column, acetonitrile-water gradient) .
  • Assay Optimization :
    • Use consistent cell lines (e.g., HepG2 for cytotoxicity) and controls (e.g., doxorubicin) .
    • Report MIC values in triplicate with statistical validation (p < 0.05) .
  • Cross-Validation :
    • Compare crystallographic data (SHELXL-refined structures) with DFT-optimized geometries to rule out conformational artifacts .

Q. What strategies mitigate challenges in characterizing reactive intermediates during synthesis?

Methodological Answer:

  • In Situ Monitoring :
    • Use FTIR or Raman spectroscopy to track transient species (e.g., imine intermediates in Schiff base reactions) .
  • Low-Temperature Quenching :
    • Trap lithiated intermediates at −78°C before electrophilic addition .
  • LC-MS Analysis :
    • Identify short-lived intermediates via high-resolution mass spectrometry (ESI+ mode) .

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